2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL
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Overview
Description
2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL is a complex organic compound with the molecular formula C18H20N2O2S and a molecular weight of 328.4 g/mol. This compound features a benzimidazole core, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s benzimidazole core is known for its biological activities, making it a valuable tool for studying enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to DNA grooves, leading to DNA cleavage and inhibition of cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure, known for its broad spectrum of biological activities.
2-(2-Hydroxyethylthio)-benzimidazole: A related compound with a similar sulfur-containing side chain, used in similar applications.
2-(2-Methoxyethylthio)-benzimidazole: Another related compound with a methoxy group, offering different chemical properties and reactivity.
Uniqueness
2-(2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its o-tolyloxy-ethylsulfanyl group provides additional sites for chemical modification, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C18H20N2O2S |
---|---|
Molecular Weight |
328.4g/mol |
IUPAC Name |
2-[2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C18H20N2O2S/c1-14-6-2-5-9-17(14)22-12-13-23-18-19-15-7-3-4-8-16(15)20(18)10-11-21/h2-9,21H,10-13H2,1H3 |
InChI Key |
JQTZRMHYTDFDTG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CCO |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CCO |
Origin of Product |
United States |
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